molecular formula C14H12O3 B106572 2-(4-Methoxyphenyl)benzoic acid CAS No. 18110-71-9

2-(4-Methoxyphenyl)benzoic acid

Cat. No. B106572
CAS RN: 18110-71-9
M. Wt: 228.24 g/mol
InChI Key: IPLPMLYQQDEHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 2-(4-Methoxyphenyl)benzoic acid, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, molecular structure, and reactivity of similar benzoic acid derivatives.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution pattern on the aromatic ring. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involves methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid utilizes readily available starting materials and involves nitration and reduction steps . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 2-(4-Methoxyphenyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular structure of a pyrazole carboxylic acid derivative was elucidated using NMR and X-ray diffraction, revealing its crystalline form and molecular geometry . These techniques are crucial for determining the precise structure of 2-(4-Methoxyphenyl)benzoic acid and understanding its conformational preferences.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation, as seen in the study of azo-benzoic acids . The reactivity of these compounds can be influenced by substituents on the aromatic ring, which can affect electron density and steric hindrance. The Mitsunobu reaction, which involves the inversion of a secondary alcohol to an ester, is another example of a chemical transformation that benzoic acid derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups can affect the acid dissociation constant (pKa) of the benzoic acid moiety. The crystal packing and hydrogen bonding interactions, as discussed in the context of MALDI-TOF-MS matrices, also play a significant role in the solid-state properties of these compounds .

Scientific Research Applications

Toxicity Assessment

2-(4-Methoxyphenyl)benzoic acid, along with other benzoic acid derivatives, has been studied for its toxic properties. A study involving white laboratory rats showed that 4-methoxybenzoic acid belongs to hazard class IV, indicating low hazard. The research also noted significant changes in biochemical parameters and morphohistological alterations, mainly affecting the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Molecular Ion Behavior

The molecular ion of 2-(2′-methoxyphenyl)benzoic acid, which is closely related to 2-(4-Methoxyphenyl)benzoic acid, has been studied under electron impact conditions. This research focused on how the molecular ion loses small fragments and undergoes rearrangement ions, which helps in understanding the behavior of these molecules under specific conditions (Gillis & Porter, 1990).

Application in Doping Polyaniline

Benzoic acid derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. These substances were found to influence the properties of polyaniline, such as conductivity and thermal stability. This research opens avenues for using 2-(4-Methoxyphenyl)benzoic acid in material sciences and electronics (Amarnath & Palaniappan, 2005).

Synthesis and Characterization

The compound 2-(4-Methoxyphenyl)benzoic acid has been involved in various synthesis processes. For instance, it was used in the synthesis of p-aminobenzoic acid diamides, highlighting its utility in complex organic synthesis and potential pharmaceutical applications (Agekyan & Mkryan, 2015).

Luminescent Property Studies

Research on lanthanide coordination compounds used 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, to test the influence of electron releasing or withdrawing substituents on photophysical properties. This research is significant in the field of photoluminescence and could have implications for the use of 2-(4-Methoxyphenyl)benzoic acid in light-emitting materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

The safety data sheet for benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLPMLYQQDEHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295817
Record name 2-(4-Methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzoic acid

CAS RN

18110-71-9
Record name 18110-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18110-71-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 ml (0.11 mol) of a diethyl ether solution of 1 M 4-methoxyphenylmagnesium bromide was dropwise added to a tetrahydrofuran solution (200 ml) of 14.81 g (0.10 mol) of phthalic anhydride at −78° C., and stirred overnight at room temperature. Aqueous 1 N hydrochloric acid solution was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, then the reaction liquid was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=1/2) to obtain 25.63 g (yield: 100%) of 2-(4-methoxyphenyl)-benzoic acid as a yellow oily substance.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)benzoic acid

Citations

For This Compound
9
Citations
JB Nikolić, GS Ušćumlić… - International Journal of …, 2010 - Wiley Online Library
A linear solvation energy relationship study for the reactivity of 2‐(4‐substituted phenyl)‐cyclohex‐1‐enecarboxylic, 2‐(4‐substituted phenyl)‐benzoic, and 2‐(4‐substituted phenyl)‐…
Number of citations: 2 onlinelibrary.wiley.com
GS Ušćaumlića, VV Krstića… - Quantitative Structure …, 1991 - Wiley Online Library
In connection with a study of the transmission of polar effects through ring double bonds, double bonds in open chain systems and delocalized double bonds, the reactivity of 2‐(4‐…
Number of citations: 8 onlinelibrary.wiley.com
M Nakamura, H Togo - … : an international journal for reviews and …, 2020 - scholar.archive.org
Treatment of 2-arylbenzoic acids with N-chlorosuccinimide (NCS) and NaI at 70 C under fluorescent lighting condition gave the corresponding 3, 4-benzocoumarins in good yields …
Number of citations: 2 scholar.archive.org
MK VanAtten, CL Ensinger, AT Chiu… - Journal of medicinal …, 1993 - ACS Publications
The availability of peptide and non-peptide Ang II receptor antagonists has permitted the study of Ang II receptor heterogeneity. It is now widely recognized that there are at least two …
Number of citations: 43 pubs.acs.org
DL Ladd, J Weinstock, M Wise… - Journal of medicinal …, 1986 - ACS Publications
Conclusions The spatial relationships between the hydroxyl group, the aromatic ring, the nitrogen atom, and the nitrogen lone pair (or in the case of a protonated nitrogen atom, the NH …
Number of citations: 57 pubs.acs.org
MT Hussain, MN Tahir, A Adnan, A Hanif Ch… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C16H14O3, the aromatic rings are oriented at a dihedral angle of 72.02 (6). The heterocyclic ring adopts a twisted conformation. In the crystal …
Number of citations: 1 scripts.iucr.org
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
The stannane-mediated benzeneselenol-catalyzed addition of aryl iodides to a range of arenes and aromatic hetereocycles has been studied. With furan, thiophene, and several …
Number of citations: 48 www.sciencedirect.com
J Djedjibegovic, A Marjanovic, E Panieri… - Oxidative medicine and …, 2020 - hindawi.com
Oxidative stress is a state of excess of prooxidative species relative to the antioxidant defenses (enzymatic and nonenzymatic) in a living organism. The consequence of this imbalance …
Number of citations: 75 www.hindawi.com
M Patel - 2007 - search.proquest.com
Radical synthesis of biaryls and dihydrobiaryls: Controlling stereoselectivity in rhamnopyranosylation Radical synthesis of biaryls and dihydrobiaryls: Controlling stereoselectivity in …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.